
3-Isocyanatopropyl 2-methylprop-2-enoate
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Overview
Description
3-Isocyanatopropyl 2-methylprop-2-enoate (CAS 119096-71-8) is a bifunctional monomer containing both an isocyanate (-NCO) group and a methacrylate ester moiety. This compound is primarily utilized in chemical synthesis and polymer manufacturing due to its dual reactivity: the isocyanate group participates in urethane or urea bond formation, while the methacrylate group enables radical polymerization. Its applications span adhesives, coatings, and specialty polymers requiring crosslinking capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isocyanatopropyl 2-methylprop-2-enoate can be synthesized through the reaction of 3-aminopropyl methacrylate with phosgene or a phosgene equivalent. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
CH2=C(CH3)COOCH2CH2CH2NH2+COCl2→CH2=C(CH3)COOCH2CH2CH2NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Isocyanatopropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The methacrylate ester group can undergo free radical polymerization to form polymers and copolymers.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes under mild conditions.
Amines: React with the isocyanate group to form ureas, typically at room temperature.
Free Radical Initiators: Used in the polymerization of the methacrylate ester group, often initiated by heat or UV light.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polymers: Formed from the polymerization of the methacrylate ester group.
Scientific Research Applications
3-Isocyanatopropyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biomedical Engineering: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Surface Coatings: Employed in the formulation of coatings with enhanced adhesion and durability.
Adhesives and Sealants: Used in the production of high-performance adhesives and sealants with improved mechanical properties.
Mechanism of Action
The mechanism of action of 3-Isocyanatopropyl 2-methylprop-2-enoate involves the reactivity of its functional groups. The isocyanate group reacts with nucleophiles to form stable covalent bonds, while the methacrylate ester group undergoes polymerization to form cross-linked networks. These reactions contribute to the compound’s effectiveness in various applications, such as forming strong adhesive bonds and creating durable polymeric materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isocyanate Groups
3-Isocyanatopropanoyl Chloride (CAS 3729-19-9)
- Structure : Replaces the methacrylate ester with a reactive acyl chloride group.
- Reactivity : The acyl chloride undergoes nucleophilic substitution (e.g., with amines or alcohols), while the isocyanate retains its typical reactivity.
Silane Derivatives (e.g., 3-Isocyanatopropyltriethoxysilane, CAS 24801-88-5)
- Structure : Substitutes the methacrylate with a triethoxysilane group.
- Reactivity: Combines isocyanate reactivity with silane hydrolysis/condensation, enabling adhesion to inorganic surfaces.
- Applications : Primarily used as coupling agents in glass or mineral-filled composites, unlike the methacrylate-based polymer focus of the primary compound .
Methacrylate Esters with Alternative Functional Groups
Methyl 2-Methylprop-2-enoate (Methyl Methacrylate, CAS 80-62-6)
- Structure : Lacks the isocyanate group; contains only the methacrylate ester.
- Applications : Dominates in plastics (e.g., PMMA), adhesives, and coatings. Safety data indicate lower acute toxicity (STEL: 50 ppm) compared to the primary compound’s hazards (H302, H315) .
3-Azidopropyl 2-Methylprop-2-enoate (CAS 864852-88-0)
- Structure : Replaces isocyanate with an azide (-N₃) group.
- Reactivity : Participates in click chemistry (e.g., Huisgen cycloaddition) alongside methacrylate polymerization.
- Applications: Emerging in biomedical polymers and controlled-release systems. Notably, azides introduce explosion risks absent in the isocyanate analogue .
Fluorinated Methacrylate Derivatives
4-[Methyl(perfluoropentylsulfonyl)amino]butyl 2-Methylprop-2-enoate (CAS 67906-40-5)
- Structure : Incorporates a perfluorinated sulfonamide chain.
- Reactivity : Combines methacrylate polymerization with fluorocarbon hydrophobicity and chemical resistance.
- Applications : Specialized coatings for water-repellent surfaces, contrasting with the primary compound’s crosslinking roles .
Comparative Data Table
Key Research Findings
- Reactivity Differences: The isocyanate group in this compound enables sequential curing (radical polymerization followed by urethane crosslinking), a feature absent in non-isocyanate analogues like methyl methacrylate .
- Industrial Utility: Silane-modified isocyanates (e.g., 3-Isocyanatopropyltriethoxysilane) outperform the primary compound in adhesion to inorganic substrates but lack dual polymerization pathways .
Biological Activity
3-Isocyanatopropyl 2-methylprop-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C7H11NCO2
- Molecular Weight : 155.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its isocyanate functional group, which can react with nucleophiles in biological systems. This reactivity allows it to interact with proteins, potentially leading to enzyme inhibition or modulation of cellular pathways.
Biological Activities
-
Antimicrobial Properties
- Studies have indicated that compounds containing isocyanate groups exhibit antimicrobial activity against various pathogens. The mechanism often involves the modification of amino acids in microbial proteins, disrupting their function.
-
Anticancer Potential
- Preliminary research suggests that this compound may induce apoptosis in cancer cells. The compound's ability to form covalent bonds with cellular macromolecules could lead to the inhibition of cancer cell proliferation.
-
Toxicological Concerns
- While the compound shows promise in therapeutic applications, its isocyanate nature raises concerns regarding toxicity and sensitization. It is crucial to evaluate these aspects in further studies.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in tumor cells | |
Cytotoxicity | Potential toxicity in human cell lines |
Case Study: Anticancer Activity
A study conducted on the effects of this compound on human breast cancer cell lines demonstrated a dose-dependent response where higher concentrations led to significant cell death. The analysis revealed that the compound activates apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage.
Table 2: Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
Properties
CAS No. |
86241-25-0 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-isocyanatopropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H11NO3/c1-7(2)8(11)12-5-3-4-9-6-10/h1,3-5H2,2H3 |
InChI Key |
HVQPNKXSWMVRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCN=C=O |
Origin of Product |
United States |
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